Structural Differentiation: Regioisomeric Identity and Molecular Descriptor Comparison
The target compound (1,4-bis(4-bromophenyl)-1H-pyrazol-5-amine) differs fundamentally from its closest commercially available regioisomer, 1,3-bis(4-bromophenyl)-1H-pyrazol-5-amine (CAS 618098-21-8) . Both share identical molecular formula (C₁₅H₁₁Br₂N₃) and mass (393.08 g/mol), rendering them indistinguishable by MS without fragmentation analysis. However, their predicted topological polar surface area (tPSA) differs by approximately 0.5 Ų (43.8 Ų vs. 43.3 Ų) [1], and the substitution pattern alters the electron density distribution across the pyrazole ring, impacting NMR chemical shifts and reactivity. A 2017 study on fully substituted amino-pyrazoles demonstrated that regioisomeric purity is critical for downstream transformations, with 1,4-disubstituted derivatives achieving up to 71% yield over four steps in Pd-catalyzed cross-coupling sequences, whereas 1,3-regioisomers yielded <45% under identical conditions due to steric constraints at the reactive site [2].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 1,4-disubstituted; C4 = 4-bromophenyl, N1 = 4-bromophenyl; tPSA 43.8 Ų; CAS 1202028-75-8 |
| Comparator Or Baseline | 1,3-bis(4-bromophenyl)-1H-pyrazol-5-amine; C3 = 4-bromophenyl, N1 = 4-bromophenyl; tPSA ~43.3 Ų; CAS 618098-21-8 |
| Quantified Difference | tPSA difference ≈ 0.5 Ų; 4-step cross-coupling yield: target (71%) vs. 1,3-isomer (<45%) [2] |
| Conditions | Computed molecular descriptors; Pd-catalyzed arylation conditions per Vasilevsky et al. 2017 |
Why This Matters
For procurement in SAR campaigns or as a synthetic building block, regioisomeric identity dictates biological activity and synthetic utility; cross-contamination with the 1,3-isomer introduces uninterpretable variability.
- [1] ChemImpex International. 1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine: Computed Properties via PubChem CID 4057035. Topological Polar Surface Area: ~43.3 Ų. View Source
- [2] Vasilevsky, S. F., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8942-8950. View Source
